molecular formula C17H23NO4 B3043918 2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid CAS No. 952183-51-6

2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid

Cat. No.: B3043918
CAS No.: 952183-51-6
M. Wt: 305.4 g/mol
InChI Key: BQZNDFIYDIEHDB-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid typically involves the protection of the amino group in the pyrrolidine ring with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The phenyl group can be introduced through various methods, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for the efficient introduction of the tert-butoxycarbonyl group into a variety of organic compounds . These systems offer advantages such as improved reaction control, scalability, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic derivatives, while reduction of the Boc group can produce the corresponding amine.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. Upon deprotection, the resulting amine can participate in various biochemical pathways, potentially interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid is unique due to its combination of a pyrrolidine ring, a phenyl group, and a Boc protecting group. This structural arrangement provides specific reactivity and stability, making it valuable in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-10-9-17(12-18,11-14(19)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZNDFIYDIEHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid
Reactant of Route 3
2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid
Reactant of Route 4
2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid
Reactant of Route 6
2-(1-(tert-Butoxycarbonyl)-3-phenylpyrrolidin-3-yl)acetic acid

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